molecular formula C12H18N2 B8734768 N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

Cat. No. B8734768
M. Wt: 190.28 g/mol
InChI Key: YHHFZAFMPUFXPF-UHFFFAOYSA-N
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Patent
US04806547

Procedure details

10.5 g of 2-benzyl-1-dimethylaminomethyl-1,2,3,4-tetrahydroisoquinoline were dissolved in 250 ml of 95% ethanol, 1.8 g of 5% Pd on charcoal were added, and the mixture was hydrogenated at room pressure and temperature for 4 hours. After filtration, and evaporation i.v., 7 g of product were obtained, sufficiently pure for the subsequent step.
Name
2-benzyl-1-dimethylaminomethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]1[CH2:18][N:19]([CH3:21])[CH3:20])C1C=CC=CC=1>C(O)C.[Pd]>[CH3:21][N:19]([CH2:18][CH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16][CH2:17][NH:8]1)[CH3:20]

Inputs

Step One
Name
2-benzyl-1-dimethylaminomethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
10.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2CC1)CN(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, and evaporation i.v

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)CC1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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